8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.: 840482-39-5
Cat. No.: VC4754430
Molecular Formula: C26H29ClN6O2
Molecular Weight: 493.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 840482-39-5 |
|---|---|
| Molecular Formula | C26H29ClN6O2 |
| Molecular Weight | 493.01 |
| IUPAC Name | 8-[(4-benzylpiperazin-1-yl)methyl]-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C26H29ClN6O2/c1-29-24-23(25(34)30(2)26(29)35)33(17-20-8-10-21(27)11-9-20)22(28-24)18-32-14-12-31(13-15-32)16-19-6-4-3-5-7-19/h3-11H,12-18H2,1-2H3 |
| Standard InChI Key | VWUZWIMUBHBTEY-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC5=CC=C(C=C5)Cl |
Introduction
Synthesis
The synthesis of these purine derivatives typically involves multi-step organic reactions. A common method includes the formation of the purine core followed by the introduction of the benzylpiperazine and chlorobenzyl moieties through various coupling reactions. These synthetic routes are adaptable for scaling up production for research and potential therapeutic applications.
Biological Activities
Compounds with similar structures exhibit diverse biological activities, including interactions with neurotransmitter receptors. These interactions can lead to modulation of signaling pathways, which is critical for their proposed therapeutic effects. Further studies are needed to elucidate these interactions fully and determine the compound's mechanism of action.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-[(4-benzylpiperazin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | C26H29ClN6O2 | Purine core with benzylpiperazine and chlorobenzyl groups |
| 8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | C25H27FN6O2 | Fluorobenzyl instead of chlorobenzyl |
| 8-(4-benzylpiperazin-1-yl)-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | C25H27ClN6O2 | Phenylmethyl instead of benzyl |
These compounds illustrate the diversity within this chemical class and highlight the unique structural aspects that may influence their respective biological activities.
Research Findings
While specific research findings for 8-[(4-benzylpiperazin-1-yl)methyl]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are not available, related compounds have shown potential in drug development due to their interactions with biological targets, including receptors involved in neurotransmission. Their affinity for specific receptors may lead to modulation of signaling pathways, which is critical for their proposed therapeutic effects.
Future Directions
Further studies are needed to fully elucidate the interactions of these compounds with biological targets and to determine their mechanisms of action. This research could lead to the development of new therapeutic agents with improved efficacy and safety profiles. Additionally, exploring variations in the chemical structure, such as different aromatic substitutions, could provide insights into how these modifications affect biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume